![molecular formula C12H15N3O4S2 B3001684 5-oxo-N-(4-sulfamoylphenyl)-1,4-thiazepane-3-carboxamide CAS No. 1396628-40-2](/img/structure/B3001684.png)
5-oxo-N-(4-sulfamoylphenyl)-1,4-thiazepane-3-carboxamide
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Overview
Description
The compound 5-oxo-N-(4-sulfamoylphenyl)-1,4-thiazepane-3-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as sulfamoylphenyl groups and carboxamide functionalities, which are often synthesized for their potential biological activities, including analgesic, anti-inflammatory, and antimicrobial properties , as well as for their ability to correct defective protein gating, as seen in the context of cystic fibrosis .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of sulfamoyl-4-oxoquinoline-3-carboxamides described in paper involves the introduction of a sulfamoyl group into the quinoline ring system. Similarly, the synthesis of 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides involves the reaction of hydroxy-oxo-enamides with phenylhydrazine, followed by treatment with silver nitrate or sodium methoxide to form salts. These methods could potentially be adapted for the synthesis of 5-oxo-N-(4-sulfamoylphenyl)-1,4-thiazepane-3-carboxamide by incorporating the appropriate thiazepane precursor and sulfamoylphenyl moiety.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-oxo-N-(4-sulfamoylphenyl)-1,4-thiazepane-3-carboxamide is typically confirmed using techniques such as NMR, HRMS, and X-ray single-crystal diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule, including bond lengths, angles, and the overall three-dimensional shape of the molecule, which is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involving compounds with sulfamoylphenyl and carboxamide groups can be quite diverse. For example, the reaction to form pyrazole carboxamides indicates that these compounds can participate in cyclization reactions. The reactivity of the carboxamide group also allows for the formation of salts with silver nitrate or sodium methoxide, which can influence the solubility and biological activity of the compounds . These reactions are important for modifying the chemical properties of the compounds to enhance their biological efficacy or to study their mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 5-oxo-N-(4-sulfamoylphenyl)-1,4-thiazepane-3-carboxamide are influenced by their molecular structure. The presence of the sulfamoyl group can affect the compound's acidity, solubility, and hydrogen bonding capacity, which are important for its biological activity . The crystal structure analysis provides insights into the compound's density and molecular packing, which can be related to its stability and reactivity . Understanding these properties is essential for the development of new pharmaceuticals and for predicting the behavior of these compounds in biological systems.
properties
IUPAC Name |
5-oxo-N-(4-sulfamoylphenyl)-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S2/c13-21(18,19)9-3-1-8(2-4-9)14-12(17)10-7-20-6-5-11(16)15-10/h1-4,10H,5-7H2,(H,14,17)(H,15,16)(H2,13,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKLTWCBPSCIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(4-sulfamoylphenyl)-1,4-thiazepane-3-carboxamide |
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